[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone
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Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone is a complex organic compound with a unique structure that combines a benzodioxole group, a piperazine ring, and a quinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone typically involves multiple steps, including the formation of the benzodioxole and quinoline intermediates, followed by their coupling with the piperazine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and quinoline moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may have applications in treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][(2S,4S)-4-(1-benzothiophen-3-yl)-2-{[4-(hydroxymethyl)benzyl]oxy}-3,4-dihydro-2H-pyran-6-yl]methanone
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Uniqueness
The uniqueness of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone lies in its combination of structural features The presence of the benzodioxole, piperazine, and quinoline groups in a single molecule provides a distinct set of chemical and biological properties that are not found in similar compounds
Properties
CAS No. |
545427-46-1 |
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Molecular Formula |
C29H27N3O4 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C29H27N3O4/c1-34-22-9-7-21(8-10-22)26-17-24(23-4-2-3-5-25(23)30-26)29(33)32-14-12-31(13-15-32)18-20-6-11-27-28(16-20)36-19-35-27/h2-11,16-17H,12-15,18-19H2,1H3 |
InChI Key |
PAWVRWYIQBSZEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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